TZB 30878
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Overview
Description
3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one, commonly referred to as TZB 30878, is a novel compound that exhibits both 5-hydroxytryptamine 1A receptor agonism and 5-hydroxytryptamine 3 receptor antagonism effects . This dual action makes it a promising therapeutic agent for the treatment of diarrhea-predominant irritable bowel syndrome .
Preparation Methods
The synthesis of 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one involves multiple steps, including the formation of quinazoline, piperazine, and quinoline rings . The specific synthetic routes and reaction conditions are detailed in various research articles, but typically involve the use of high-performance liquid chromatography and mass spectrometry for the identification and purification of intermediates and final products . Industrial production methods are still under development, focusing on optimizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one undergoes several types of chemical reactions, including hydroxylation, deamination, and cyclization . Common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the biotransformation of the compound in human hepatic microsomes . Major products formed from these reactions include hydroxylated metabolites and a cyclic metabolite .
Scientific Research Applications
The primary scientific research application of 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one is in the treatment of diarrhea-predominant irritable bowel syndrome . Its dual action as a 5-hydroxytryptamine 1A receptor agonist and 5-hydroxytryptamine 3 receptor antagonist makes it effective in normalizing stress-induced defecation in animal models .
Mechanism of Action
The mechanism of action of 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one involves its binding to 5-hydroxytryptamine 1A and 5-hydroxytryptamine 3 receptors . By acting as an agonist at the 5-hydroxytryptamine 1A receptor and an antagonist at the 5-hydroxytryptamine 3 receptor, the compound modulates serotonin signaling pathways, which are crucial in regulating gastrointestinal motility and central nervous system functions .
Comparison with Similar Compounds
Similar compounds to 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one include tandospirone and alosetron . Tandospirone is a 5-hydroxytryptamine 1A receptor agonist, while alosetron is a 5-hydroxytryptamine 3 receptor antagonist . The uniqueness of 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one lies in its dual action, combining the effects of both tandospirone and alosetron, which contributes to its efficacy in treating diarrhea-predominant irritable bowel syndrome .
Properties
Molecular Formula |
C25H32N6O |
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Molecular Weight |
432.6 g/mol |
IUPAC Name |
3-amino-2-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]-5,6,7,8-tetrahydroquinazolin-4-one |
InChI |
InChI=1S/C25H32N6O/c26-31-24(28-22-10-4-2-8-20(22)25(31)32)11-5-6-14-29-15-17-30(18-16-29)23-13-12-19-7-1-3-9-21(19)27-23/h1,3,7,9,12-13H,2,4-6,8,10-11,14-18,26H2 |
InChI Key |
WFQOETMVYMINSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C(=N2)CCCCN3CCN(CC3)C4=NC5=CC=CC=C5C=C4)N |
Synonyms |
3-amino-5,6,7,8-tetrahydro-2-(4-(4-(quinolin-2-yl)piperazin-1-yl)butyl)quinazolin-4-(3H)-one TZB 30878 TZB-30878 TZB30878 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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